2-Bromo-4,6-dichlorothieno[2,3-b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thieno[2,3-b]pyridine . One common method includes the reaction of thieno[2,3-b]pyridine with bromine and chlorine under controlled conditions to achieve the desired substitution pattern . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity . The compound is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dichlorothieno[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thienopyridine derivative .
Scientific Research Applications
2-Bromo-4,6-dichlorothieno[2,3-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dichlorothieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4,6-dichlorothieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H2BrCl2NS |
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Molecular Weight |
282.97 g/mol |
IUPAC Name |
2-bromo-4,6-dichlorothieno[2,3-b]pyridine |
InChI |
InChI=1S/C7H2BrCl2NS/c8-5-1-3-4(9)2-6(10)11-7(3)12-5/h1-2H |
InChI Key |
RFAXZLZDEYCYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=C1Cl)SC(=C2)Br)Cl |
Origin of Product |
United States |
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